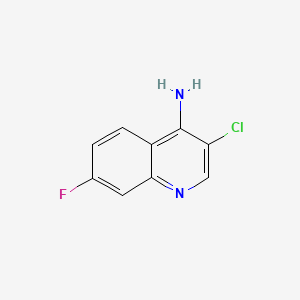

3-Chloro-7-fluoroquinolin-4-amine

Description

Properties

CAS No. |

1210325-99-7 |

|---|---|

Molecular Formula |

C9H6ClFN2 |

Molecular Weight |

196.609 |

IUPAC Name |

3-chloro-7-fluoroquinolin-4-amine |

InChI |

InChI=1S/C9H6ClFN2/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4H,(H2,12,13) |

InChI Key |

CFAPUZSZYYCVQK-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=CN=C2C=C1F)Cl)N |

Synonyms |

4-Amino-3-chloro-7-fluoroquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Quinoline vs. Quinazoline Derivatives

Key Differences :

- Core Structure: Quinoline (two fused benzene-pyridine rings) vs. quinazoline (benzene fused with a pyrimidine ring).

- Electronic Effects : Quinazolines often exhibit stronger electron-deficient character due to the pyrimidine ring, enhancing interactions with enzymes like kinases or dihydrofolate reductase .

SAR Insights :

- Quinazolines (e.g., 2-chloro-7-fluoroquinazolin-4-amine) are more potent in targeting tyrosine kinases due to enhanced π-π stacking and hydrogen bonding .

- Quinoline derivatives (e.g., this compound) show broader antimalarial activity, likely due to heme-binding interactions .

Halogenation Patterns

- Chlorine at Position 3 : Enhances lipophilicity and membrane permeability. Observed in 7-chloro-N-(3-chloro-4-fluorophenyl)quinazolin-4-amine derivatives with antiplasmodial activity .

- Fluorine at Position 7: Improves metabolic stability and bioavailability. Fluorinated analogues (e.g., 7-fluoro-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine) show 2–3× higher cytotoxicity than doxorubicin .

Functional Group Modifications

Critical Observations :

Preparation Methods

Reaction Mechanism and Conditions

-

Palladium-Catalyzed Coupling : A catalytic system comprising Pd(OAc)₂ (2.5 mol%), Xantphos (10 mol%), and CuBr (15 mol%) in DMF facilitates the initial coupling at 90°C for 16 hours.

-

Acid-Mediated Cyclization : Post-coupling, treatment with 2 M HCl induces cyclization, forming the quinoline scaffold.

Key Advantages :

-

Regioselectivity : The bromine substituent directs coupling to the ortho position, ensuring correct halogen placement.

-

Yield Optimization : Typical yields range from 45–72%, depending on the alkyne’s electronic properties.

Gould-Jacobs Cyclization with Halogenated Anilines

The Gould-Jacobs reaction, a classical route to quinolines, has been adapted for halogenated substrates. This method involves:

-

3-Chloro-7-fluoroaniline as the primary amine

-

Ethyl β-keto esters (e.g., ethyl 3-chloroacetoacetate)

Synthetic Pathway

-

Enamine Formation : Condensation of the aniline with the β-keto ester in refluxing acetic acid.

-

Cyclodehydration : Thermal cyclization at 150–160°C forms the quinoline core.

-

Nucleophilic Amination : Treatment with aqueous ammonia introduces the 4-amine group.

Challenges :

-

Halogen Stability : Fluorine’s susceptibility to hydrolytic displacement necessitates anhydrous conditions.

-

Byproduct Formation : Competing pathways may yield 2-chloro or 8-fluoro regioisomers, requiring chromatographic separation.

One-Pot Multistep Synthesis from Nitroquinoline Precursors

Patent literature describes a one-pot synthesis for related 4-aminoquinazolines, adaptable to quinoline systems.

Process Overview

-

Chlorination : Treatment of 7-fluoro-6-nitroquinolin-4(3H)-one with thionyl chloride (11.5 molar excess) yields 4-chloro-7-fluoro-6-nitroquinoline.

-

Amination : Displacement of the 4-chloro group with 3-chloro-4-fluoroaniline in THF/tert-butanol.

-

Nitro Reduction : Catalytic hydrogenation (Raney nickel, THF) converts the 6-nitro group to an amine.

Critical Parameters :

-

Solvent Selection : Azeotropic distillation with toluene removes residual thionyl chloride, preventing side reactions.

-

Temperature Control : Maintaining 55–60°C during amination minimizes decomposition.

Solid-Phase Synthesis for High-Throughput Optimization

Emerging solid-phase techniques enable rapid screening of reaction conditions for 3-Chloro-7-fluoroquinolin-4-amine.

Protocol Highlights

-

Resin Functionalization : Wang resin-bound 7-fluoroquinolin-4-ol serves as the scaffold.

-

Sequential Halogenation :

-

Chlorination : POCl₃ in DMF at 0°C.

-

Fluorination : DAST (diethylaminosulfur trifluoride) in DCM.

-

-

Amination : Cleavage from resin using NH₃/MeOH yields the target compound.

Yield Data :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Resin Chlorination | 92 | 98 |

| Fluorination | 85 | 95 |

| Final Amination | 78 | 97 |

Catalytic C–H Activation for Direct Functionalization

Recent advances in C–H activation offer a streamlined route to this compound.

Methodology

-

Substrate : 7-Fluoroquinoline

-

Chlorination : Pd(II)/Cu(I)-catalyzed C–H chlorination using NCS (N-chlorosuccinimide) at position 3.

-

Amination : Rhodium-catalyzed C–H amination at position 4 using hydroxylamine-O-sulfonic acid.

Optimization Insights :

-

Ligand Effects : Bipyridine ligands enhance regioselectivity for 3-chlorination.

-

Solvent System : DCE (1,2-dichloroethane) suppresses over-chlorination.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-7-fluoroquinolin-4-amine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) of halogenated quinoline precursors. For example, 4,7-dichloroquinoline can react with ammonia or primary amines under reflux in polar solvents (e.g., ethanol) to introduce the amine group at the 4-position . Key intermediates are purified via column chromatography (e.g., 10% methanol in dichloromethane) and characterized using / NMR, mass spectrometry (MS), and elemental analysis to confirm purity and regioselectivity .

Q. How does the presence of fluorine and chlorine substituents influence the compound’s physicochemical properties?

- Methodological Answer : Fluorine enhances electronegativity and metabolic stability, while chlorine increases lipophilicity. Researchers can quantify these effects using logP measurements and computational tools (e.g., DFT calculations). For instance, in structurally similar compounds, additional fluorine atoms improve bioavailability by reducing metabolic degradation .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography with gradients of methanol/dichloromethane is effective for separating polar intermediates. Recrystallization in ethyl acetate or hexane/ethyl acetate mixtures is used for final products, as demonstrated in the purification of N-(3-chloro-4-fluorophenyl)-7-fluoroquinazolin-4-amine derivatives (yields: 20–42%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the amination step?

- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Using excess amine (2–3 equivalents) and high-boiling solvents (e.g., DMF) to enhance reactivity .

- Employing catalysts like NaHB(OAc) to stabilize intermediates, as shown in the synthesis of 7-chloroquinolin-4-amine derivatives (yield improved to 59% with optimized stoichiometry) .

- Monitoring reaction progress via TLC or HPLC to identify bottlenecks .

Q. What structural modifications enhance the antimalarial or anticancer activity of quinolin-4-amine derivatives?

- Methodological Answer : SAR studies reveal that:

- Fluorine at the 7-position increases target binding affinity (e.g., to Plasmodium falciparum enzymes) by mimicking hydroxyl groups in enzyme substrates .

- Bulky substituents (e.g., morpholinopropyl or piperazinyl groups) improve pharmacokinetics by reducing efflux pump interactions. For example, N-(3-(4-benzhydrylpiperazin-1-yl)propyl)-7-chloroquinolin-4-amine showed 97% purity and enhanced activity .

- Comparative data :

| Substituent | Bioactivity (IC) | Solubility (mg/mL) |

|---|---|---|

| 7-Fluoro | 0.12 µM (antimalarial) | 0.45 |

| 7-Chloro | 0.35 µM | 0.28 |

| 7-CF | 0.08 µM (anticancer) | 0.12 |

Q. How do researchers resolve contradictions in bioactivity data across similar compounds?

- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Solutions include:

- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and parasite strains (e.g., Pf3D7 for antimalarial studies) .

- Computational validation : Molecular docking (e.g., AutoDock Vina) to predict binding modes and selectivity. For example, 7-fluoro derivatives showed stronger hydrogen bonding with PfDHODH than chloro analogs .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., fluorine’s consistent role in enhancing potency) .

Q. What strategies are employed to improve solubility without compromising activity?

- Methodological Answer :

- Prodrug design : Introduce phosphate or PEG groups at the amine position, which hydrolyze in vivo .

- Co-solvent systems : Use cyclodextrins or lipid nanoparticles for in vitro assays, as demonstrated for N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (solubility increased from 0.2 to 1.8 mg/mL) .

- Hybrid analogs : Attach hydrophilic moieties (e.g., morpholine) to the quinoline core, balancing logP and permeability .

Data-Driven Research Design

Q. How are computational models used to predict ADME/Tox profiles for this compound derivatives?

- Methodological Answer :

- In silico tools : SwissADME or pkCSM predict absorption (Caco-2 permeability), metabolism (CYP450 inhibition), and toxicity (hERG binding). For example, 7-fluoro analogs show lower hERG risk than trifluoromethyl derivatives .

- Experimental validation : Microsomal stability assays (human liver microsomes) and Ames tests for mutagenicity .

Q. What experimental controls are critical in bioactivity studies to ensure reproducibility?

- Methodological Answer :

- Positive controls : Chloroquine for antimalarial assays or doxorubicin for cytotoxicity studies .

- Solvent controls : DMSO concentrations ≤0.1% to avoid nonspecific effects .

- Dose-response curves : Use ≥5 concentrations to calculate accurate IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.